

2-Chloro-5-cyclopropylpyrimidine CAS number 166740-44-9

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-5-cyclopropylpyrimidine

Cat. No.: B1422297

[Get Quote](#)

An In-Depth Technical Guide to **2-Chloro-5-cyclopropylpyrimidine** (CAS: 166740-44-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

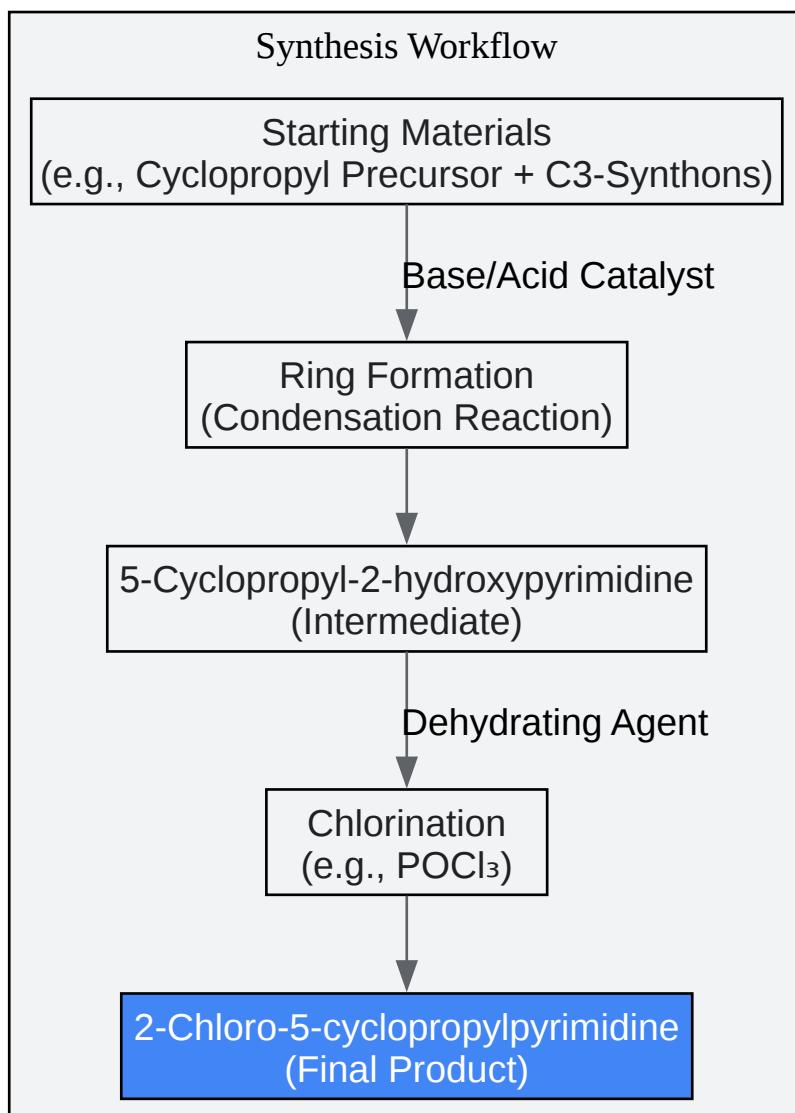
Abstract

This guide provides a comprehensive technical overview of **2-Chloro-5-cyclopropylpyrimidine**, a heterocyclic building block of significant interest in modern medicinal chemistry. We will move beyond a simple recitation of facts to explore the molecule's synthesis, intrinsic chemical reactivity, and strategic applications in drug discovery. The discussion is grounded in fundamental chemical principles and supported by established protocols, offering field-proven insights for professionals engaged in the design and synthesis of novel therapeutic agents. The unique combination of the electron-deficient pyrimidine core, a reactive chlorine handle, and a metabolically robust cyclopropyl moiety makes this compound a valuable scaffold for accessing diverse chemical space.[\[1\]](#)[\[2\]](#)

Physicochemical Properties and Spectral Data

2-Chloro-5-cyclopropylpyrimidine is typically a pale-yellow to yellow-brown solid at room temperature.[\[3\]](#) Its structural features—a planar aromatic pyrimidine ring and a strained three-membered cyclopropane ring—confer specific properties that are critical for its application. The cyclopropyl group, often used as a "bioisostere" for phenyl or other larger groups, can improve metabolic stability and binding affinity while maintaining or enhancing biological activity.[\[1\]](#)[\[2\]](#)

Table 1: Core Physicochemical Data


Property	Value	Source(s)
CAS Number	166740-44-9	[4][5][6]
Molecular Formula	C ₇ H ₇ CIN ₂	[4][6]
Molecular Weight	154.60 g/mol	[4][6]
Appearance	Pale-yellow to Yellow-brown Solid	[3]
Purity	Typically ≥98%	[4]
Storage Conditions	Inert atmosphere, 2-8°C	[4][5]
MDL Number	MFCD16988308	[4][6]

Spectral Insights: While specific spectra are batch-dependent, the expected ¹H NMR spectrum would feature distinct signals for the cyclopropyl protons (typically multiplets in the upfield region, ~0.5-1.5 ppm) and the pyrimidine ring protons (singlets or doublets in the downfield aromatic region, ~8.0-9.0 ppm). The ¹³C NMR would show characteristic peaks for the aromatic carbons and the unique upfield signals for the cyclopropyl carbons.

Synthesis and Manufacturing

The synthesis of **2-Chloro-5-cyclopropylpyrimidine** is not widely detailed in peer-reviewed journals but can be reliably inferred from established heterocyclic chemistry principles and patent literature concerning analogous structures.[7][8] A common and industrially scalable approach involves the chlorination of a corresponding 2-hydroxypyrimidine precursor.

The conceptual workflow involves creating the 5-substituted pyrimidine core and then activating the 2-position via chlorination.

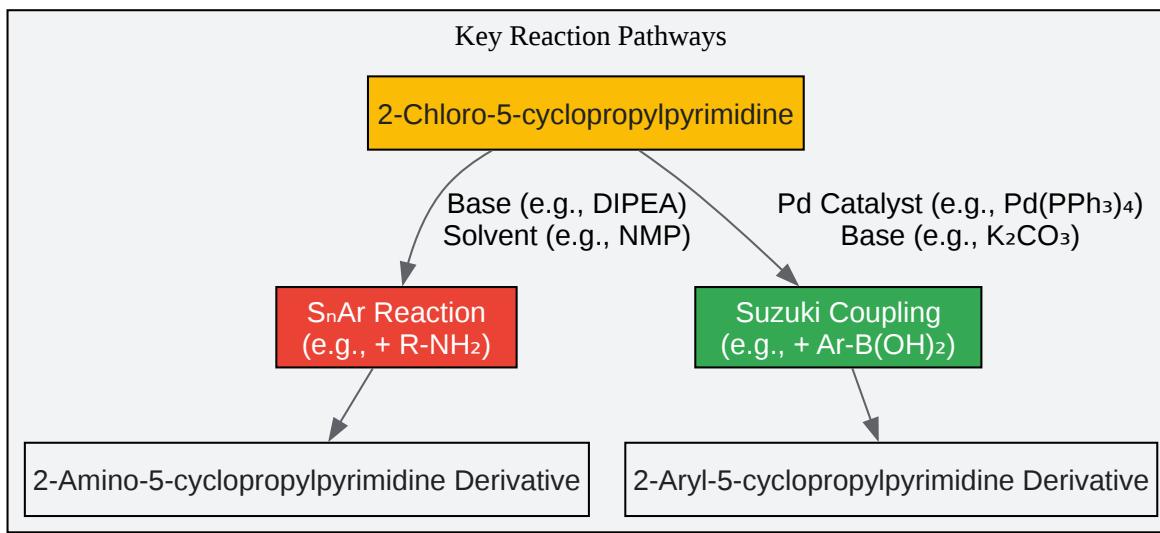
[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **2-Chloro-5-cyclopropylpyrimidine**.

Representative Protocol: Chlorination of 5-Cyclopropyl-2-hydroxypyrimidine

This protocol is a representative example based on standard chlorination procedures for hydroxypyrimidines.^[8] Researchers should perform their own risk assessment and optimization.

- Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add phosphorus oxychloride (POCl_3 , 4-5 equivalents).
- Reagent Addition: Under a nitrogen atmosphere, carefully add 5-cyclopropyl-2-hydroxypyrimidine (1 equivalent) portion-wise to the stirred POCl_3 at room temperature. An optional organic base like N,N-dimethylaniline (0.1-0.2 equivalents) can be added to facilitate the reaction.^[8]
- Reaction: Heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 3-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- Workup: Cool the mixture to room temperature. Slowly and carefully quench the reaction by pouring it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic process.
- Extraction: Neutralize the acidic aqueous solution with a solid base (e.g., sodium carbonate or potassium carbonate) to a pH of ~8. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the final product.


Chemical Reactivity: The Versatile C2-Position

The core of **2-Chloro-5-cyclopropylpyrimidine**'s utility lies in the reactivity of the chlorine atom at the C2 position. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is most pronounced at the C2, C4, and C6 positions, making them susceptible to nucleophilic aromatic substitution ($\text{S}_{\text{n}}\text{Ar}$). The chlorine at C2 serves as an excellent leaving group, making this position a prime site for chemical modification.

Two primary classes of reactions dominate its application profile:

- Nucleophilic Aromatic Substitution ($\text{S}_{\text{n}}\text{Ar}$): This is the most common transformation, where the chlorine is displaced by a wide range of nucleophiles, particularly nitrogen-based ones (amines). This reaction is fundamental for building the core of many kinase inhibitors.^{[9][10]}

- Palladium-Catalyzed Cross-Coupling: The C2-Cl bond is also amenable to cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the formation of C-C bonds with various aryl or heteroaryl boronic acids.[11][12] This vastly expands the accessible chemical diversity.

[Click to download full resolution via product page](#)

Caption: Key transformations of **2-Chloro-5-cyclopropylpyrimidine** in drug discovery.

Applications in Medicinal Chemistry

The 2-amino-pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, particularly kinase inhibitors like Imatinib.[13] **2-Chloro-5-cyclopropylpyrimidine** provides a direct and efficient entry point to novel analogues of these important therapeutic agents.

Role as a Kinase Inhibitor Scaffold: Kinase inhibitors often feature a heterocyclic core that forms hydrogen bonds with the "hinge region" of the kinase active site. The pyrimidine ring is ideal for this purpose. By reacting **2-Chloro-5-cyclopropylpyrimidine** with a suitable amine (via S_nAr), a 2-aminopyrimidine core is formed. The cyclopropyl group at the C5 position can

then occupy a nearby hydrophobic pocket, potentially increasing potency and selectivity. Further modifications can be introduced, for instance, by first performing a Suzuki coupling at the C2 position and then modifying other parts of the molecule.

Representative Protocol: Suzuki-Miyaura Coupling

This general protocol is based on established methods for chloropyrimidines and serves as a starting point for optimization.[11][14]

- **Setup:** In a reaction vial, combine **2-Chloro-5-cyclopropylpyrimidine** (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and a base such as potassium carbonate (K_2CO_3) or cesium carbonate (Cs_2CO_3) (2-3 equivalents).
- **Catalyst Addition:** Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [$Pd(PPh_3)_4$] (0.02-0.05 equivalents).
- **Solvent & Degassing:** Add a solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
- **Reaction:** Seal the vial and heat the mixture to 80-100°C for 4-12 hours, monitoring by LC-MS.
- **Workup:** After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na_2SO_4 , and concentrate.
- **Purification:** Purify the crude material via flash column chromatography to obtain the desired 2-aryl-5-cyclopropylpyrimidine product.

Safety and Handling

As a laboratory chemical, **2-Chloro-5-cyclopropylpyrimidine** should be handled with appropriate precautions in a well-ventilated fume hood.

- **Hazard Statements:** H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
- Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle under an inert atmosphere to prevent degradation.[3]

Conclusion

2-Chloro-5-cyclopropylpyrimidine is more than just a chemical intermediate; it is a strategically designed building block that offers a reliable and versatile platform for innovation in drug discovery. Its value is derived from the predictable reactivity of the C2-chloro position, which allows for controlled and sequential introduction of diverse functionalities through robust S_nAr and cross-coupling reactions. The presence of the metabolically favorable cyclopropyl group further enhances its profile, making it a powerful tool for medicinal chemists aiming to develop next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cas 166740-44-9|| where to buy 2-Chloro-5-cyclopropylpyrimidine [french.chemenu.com]
- 2. cas 166740-44-9|| where to buy 2-Chloro-5-cyclopropylpyrimidine [english.chemenu.com]
- 3. file.bldpharm.com [file.bldpharm.com]
- 4. 2-Chloro-5-cyclopropylpyrimidine | 166740-44-9 [sigmaaldrich.com]
- 5. 166740-44-9|2-Chloro-5-cyclopropylpyrimidine|BLD Pharm [bldpharm.com]
- 6. CAS 166740-44-9 | 2-Chloro-5-cyclopropylpyrimidine - Synblock [synblock.com]
- 7. CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine - Google Patents [patents.google.com]
- 8. japsonline.com [japsonline.com]

- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β -Glucuronidase Inhibitors: In Vitro and In Silico Studies | MDPI [mdpi.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- To cite this document: BenchChem. [2-Chloro-5-cyclopropylpyrimidine CAS number 166740-44-9]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1422297#2-chloro-5-cyclopropylpyrimidine-cas-number-166740-44-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com